molecular formula C8H5Cl2N B179347 4,5-Dichloroindole CAS No. 122509-73-3

4,5-Dichloroindole

Cat. No.: B179347
CAS No.: 122509-73-3
M. Wt: 186.03 g/mol
InChI Key: MUWQPYPTCAUUGM-UHFFFAOYSA-N
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Description

4,5-Dichloroindole is a chemical compound with the molecular formula C8H5Cl2N . It has a molecular weight of 186.04 . It is a solid substance and is used in the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of this compound involves nitration of commercially available 2,3-dichlorobenzaldehyde, a telescopic process for the Henry reaction, and subsequently reductive cyclization of the resulting o,β-dinitrostyrene intermediate into this compound using iron powder in methanol and acetic acid .


Molecular Structure Analysis

The molecular structure of this compound has been characterized by X-ray structure analysis . The InChI code for this compound is 1S/C8H5Cl2N/c9-6-1-2-7-5 (8 (6)10)3-4-11-7/h1-4,11H .


Chemical Reactions Analysis

The chemical reactivity of this compound has been studied. For instance, it has been found to react with several nucleophiles, including thiosemicarbazide and different amines, to produce carboxylic acid derivatives .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 186.04 and a molecular formula of C8H5Cl2N .

Scientific Research Applications

Auxin Activity and Rooting Promoters

4,5-Dichloroindole derivatives, like 5,6-Dichloroindole-3-acetic acid, demonstrate significant rooting-promoting activity in plants, surpassing the effectiveness of common rooting promoters. These compounds exhibit no estrogenic activity, making them interesting candidates for agricultural applications (Katayama, Saito, & Kanayama, 2010).

Plant Growth Regulation

4-Chloroindole-3-acetic acid, a chlorinated indole derivative, is a potent auxin, impacting plant growth and development. It occurs naturally in plants and is utilized in biological assays to understand the structural requirements for auxin-induced plant growth (Reinecke, 2004).

Pharmaceutical Research

Chlorinated indoles, like this compound, are explored for their potential in pharmaceutical research. For instance, 4,6-dichloroindole-2-carboxylic acid analogs have been studied for their affinity to N-methyl-D-aspartate receptors, with potential implications in developing anticonvulsant drugs (Sharma & Sharma, 2014).

Synthetic Chemistry

This compound compounds have been synthesized for various applications, including the development of octasubstituted phthalocyanines, showcasing the versatility of these compounds in synthetic chemistry (Wöhrle, Eskes, Shigehara, & Yamada, 1993).

Corrosion Inhibition

Chlorinated indoles, such as 5-chloroindole, have been investigated as corrosion inhibitors for metals, suggesting potential applications in industrial settings (Moretti, Quartarone, Tassan, & Zlngales, 1996).

Antibacterial and Antifungal Studies

Compounds derived from 4,5-Dichloroindoles have been synthesized and evaluated for their antibacterial, antifungal, and antimalarial activities, highlighting their potential in medicinal chemistry (Akhaja & Raval, 2013).

Safety and Hazards

4,5-Dichloroindole has been classified as a hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H302-H317 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Relevant Papers Relevant papers on this compound include studies on its synthesis , its molecular structure , and its potential biological activity . These papers provide valuable insights into the properties and applications of this compound.

Properties

IUPAC Name

4,5-dichloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWQPYPTCAUUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of finding a novel process for preparing 4,5-Dichloroindole?

A1: While the abstract doesn't delve into specific applications of this compound, it highlights the development of a "novel, practical, and efficient" process for its preparation []. This suggests that this compound likely holds value as a chemical building block or intermediate in various synthetic processes. The discovery of improved synthetic routes for such compounds is crucial for several reasons:

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